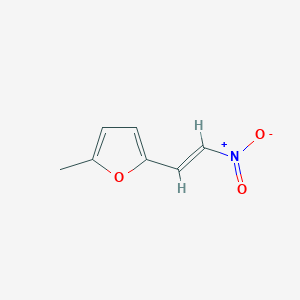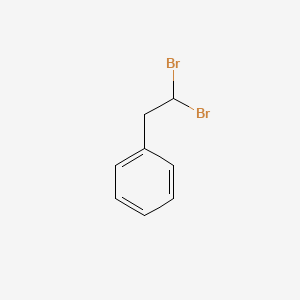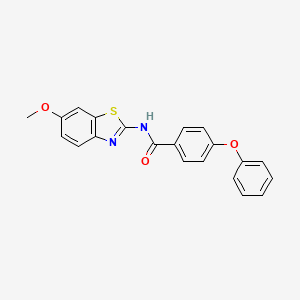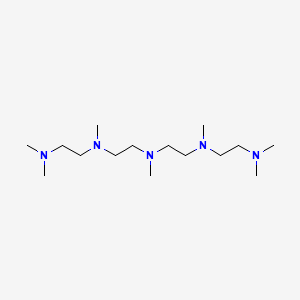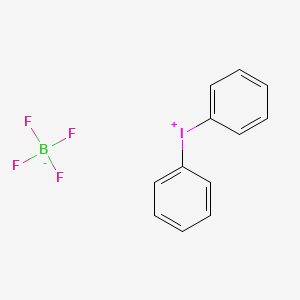
Diphenyliodonium tetrafluoroborate
Descripción general
Descripción
Diphenyliodonium tetrafluoroborate is a chemical compound with the molecular formula C12H10BF4I . It is also known by other names such as diphenyliodonium fluoborate and diphenyliodonium fluoroborate . The compound has a molecular weight of 367.92 g/mol .
Synthesis Analysis
The synthesis of Diphenyliodonium tetrafluoroborate has been described in various studies . One common method involves the use of phenylboronic acid and other group 14 to 16 elements in the periodic table . The synthesized onium salts were then characterized using cyclic voltammetry and UV–visible spectroscopy before determining their reactivity in epoxy-based resins .Molecular Structure Analysis
The molecular structure of Diphenyliodonium tetrafluoroborate is characterized by a T-shaped geometry in which iodine’s two bonds to aryl groups are complemented by a third interaction with the counterion . The counterion is formed in elongation of one aryl-iodine bond and can be of varying strength .Chemical Reactions Analysis
Diphenyliodonium tetrafluoroborate has been used extensively as an electrophilic aryl source . A large range of nucleophiles can be functionalized in this fashion, either directly or through transition metal intermediates . The metal-free arylation reactions proceed via association, or ligand exchange of the counterion, with a nucleophile, followed by rate-determining reductive elimination to form the arylated product .Physical And Chemical Properties Analysis
Diphenyliodonium tetrafluoroborate has a number of physical and chemical properties. It has a molecular weight of 367.92 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass is 367.98564 g/mol and it has a complexity of 135 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Diphenyliodonium tetrafluoroborate, focusing on six unique fields:
Organic Synthesis and Arylation Reactions
Diphenyliodonium tetrafluoroborate is widely used in organic synthesis, particularly in arylation reactions. It serves as an effective arylating agent for the α-arylation of aromatic ketones. This process is crucial for synthesizing various pharmaceutical intermediates and active ingredients, such as Tamoxifen and Oxcarbazepine . The compound’s ability to facilitate these reactions under mild conditions without the need for strong bases or complex ligands makes it highly valuable in synthetic chemistry.
Photoinitiators in Polymer Chemistry
In polymer chemistry, diphenyliodonium tetrafluoroborate acts as a photoinitiator. When exposed to UV light, it generates reactive species that initiate polymerization. This property is exploited in the production of photoresists, adhesives, and coatings. The compound’s efficiency in initiating polymerization under light exposure makes it an essential component in the development of advanced materials with specific properties .
Catalysis and Green Chemistry
Diphenyliodonium tetrafluoroborate is employed in catalysis, particularly in transition-metal-free C-H and N-H arylation of heteroarenes. This application is significant in green chemistry as it provides an environmentally friendly alternative to traditional metal-catalyzed processes. The compound’s ability to facilitate these reactions without the need for toxic metals aligns with the principles of sustainable chemistry .
Synthesis of Bioactive Compounds
The compound is used in the synthesis of bioactive heterocyclic compounds. Its role in late-stage functionalization allows for the introduction of aryl groups into complex molecules, enhancing their biological activity. This application is particularly important in drug discovery and development, where small modifications can significantly impact the efficacy and safety of potential therapeutics .
Material Science and Nanotechnology
In material science, diphenyliodonium tetrafluoroborate is utilized in the preparation of nanomaterials. Its ability to act as an oxidizing agent facilitates the synthesis of various nanostructures, including nanoparticles and nanocomposites. These materials have applications in electronics, catalysis, and biomedical fields, where their unique properties can be harnessed for specific functions .
Electrochemical Applications
Diphenyliodonium tetrafluoroborate is also used in electrochemical applications. It serves as an electrolyte additive in batteries and supercapacitors, enhancing their performance and stability. The compound’s role in improving the electrochemical properties of these devices is crucial for the development of advanced energy storage systems .
Mecanismo De Acción
The mechanism of action of Diphenyliodonium tetrafluoroborate involves the formation of strong halogen bonds with Lewis bases . This is due to the existence of various stable hypervalent compounds, most importantly iodine (III) derivatives . These hypervalent iodine (HVI) compounds offer a rich range of structural motifs and reactivities .
Safety and Hazards
Direcciones Futuras
Future research on Diphenyliodonium tetrafluoroborate is likely to focus on its potential applications in various fields. For instance, due to their electronic and structural properties, organoiodine compounds at the iodine (III) state have been receiving growing attention in the field . They provide access to unique binding modes and have been used in the development of catalysts in several model reactions .
Propiedades
IUPAC Name |
diphenyliodanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BF4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLPOQNWSLYHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455993 | |
| Record name | Diphenyliodonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyliodonium tetrafluoroborate | |
CAS RN |
313-39-3 | |
| Record name | Diphenyliodonium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyliodonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


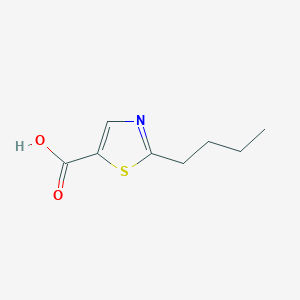

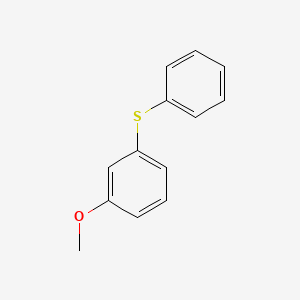
![[9,9'-Bi-9H-fluorene]-9,9'-diol](/img/structure/B3051057.png)
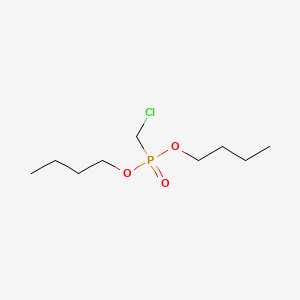

![Ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B3051061.png)
![1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B3051062.png)

![2-[[4-[(1,3-Dioxoisoindol-2-yl)oxymethyl]phenyl]methoxy]isoindole-1,3-dione](/img/structure/B3051068.png)
